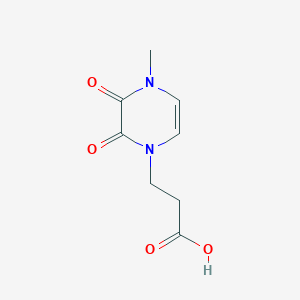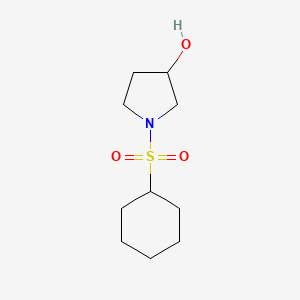
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid (MPPA) is an organic compound that has been studied for its potential applications in scientific research. MPPA is a derivative of pyrazine and is a member of the pyridine family. It is a colorless crystalline solid with a melting point of 202-203°C and a boiling point of 310°C. MPPA is soluble in water and is insoluble in most organic solvents.
Mecanismo De Acción
Target of Action
AKOS012226122, also known as F6617-5368 or 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF , which are frequently upregulated and co-expressed in solid tumors . PD-1 is a protein that plays a crucial role in preventing the immune system from attacking cells in the body, and VEGF is a protein that stimulates the formation of blood vessels .
Mode of Action
AKOS012226122 is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It displays strong binding activity to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS012226122 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS012226122 to PD-1 .
Biochemical Pathways
The biochemical pathways affected by AKOS012226122 involve the PD-1 and VEGF signaling pathways . By blocking these pathways, AKOS012226122 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and VEGF-signaling blockade .
Pharmacokinetics
Their distribution in the body is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation .
Result of Action
The result of AKOS012226122’s action is an enhanced anti-tumor response. It has demonstrated statistically significant dose-dependent anti-tumor response in hPBMC-humanized murine HCC827 and U87MG tumor models . The treatment with AKOS012226122 leads to reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Action Environment
The action environment of AKOS012226122 is the tumor microenvironment. The efficacy and stability of AKOS012226122 are influenced by the characteristics of this environment, including the presence of its targets (PD-1 and VEGF), the state of the immune system, and the presence of other factors in the tumor microenvironment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, and has a low toxicity. However, it is not water soluble and can be difficult to dissolve.
Direcciones Futuras
Further research is needed to better understand the mechanism of action of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid, and to explore its potential applications in medicine and other fields. It could be used as a potential drug for the treatment of various diseases, and as a potential food additive to improve the nutritional value of foods. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of polymers, and to explore its potential for use in the synthesis of new compounds. Finally, further research could be done to explore the potential use of 3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid in the synthesis of pharmaceuticals.
Métodos De Síntesis
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid can be synthesized by the reaction of 4-methylpyrazine-2,3-dicarboxylic acid with hydrazine hydrate in an aqueous solution at a pH of 7-9. The reaction is carried out at a temperature of 100°C for a period of two hours. The product is then isolated by filtration and purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of new compounds, such as heterocyclic compounds, and for the determination of amino acids. It has also been used as a catalyst for the synthesis of polymers, and for the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
3-(4-methyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-9-4-5-10(3-2-6(11)12)8(14)7(9)13/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRHIOYUQQMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497827.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)
![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)
![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)
![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)
![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)

![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)